N,N'-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine
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Overview
Description
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine is a compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and two hydroxylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine typically involves the reaction of 4,6-dimethylcyclohexanone with hydroxylamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired dihydroxylamine compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure hydrogenation and catalytic reduction to ensure efficient conversion of starting materials to the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amine derivatives.
Substitution: The hydroxylamine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, and amine derivatives, as well as various substituted cyclohexane compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N,N’-(4-Methylcyclohexane-1,3-diylidene)dihydroxylamine
- N,N’-(4,6-Diethylcyclohexane-1,3-diylidene)dihydroxylamine
- N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)diamine
Uniqueness
N,N’-(4,6-Dimethylcyclohexane-1,3-diylidene)dihydroxylamine is unique due to the presence of both methyl and hydroxylamine groups on the cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific interactions with molecular targets and enables its use in a wide range of applications.
Properties
CAS No. |
90275-81-3 |
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Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
N-(5-hydroxyimino-2,4-dimethylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2O2/c1-5-3-6(2)8(10-12)4-7(5)9-11/h5-6,11-12H,3-4H2,1-2H3 |
InChI Key |
MUVDLXVOSGBIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=NO)CC1=NO)C |
Origin of Product |
United States |
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